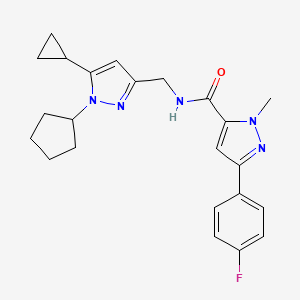

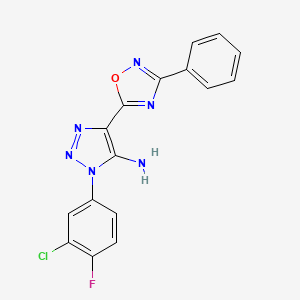

![molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3](/img/structure/B2647060.png)

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a compound that has been evaluated for HIV-1 integrase (IN) inhibition . A series of eighteen 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were synthesized and studied for their HIV-1 IN inhibitory potential .

Synthesis Analysis

The derivatives of this compound were synthesized via a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .Applications De Recherche Scientifique

Structural Analysis and Synthesis Techniques

Research on compounds structurally related to 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide has highlighted their significance in crystallography and organic synthesis. Studies have focused on the crystal structures of related chromene compounds, revealing insights into their conformation and molecular interactions. For instance, the crystallographic analysis of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives demonstrated the anti-rotamer conformation about the C-N bond, showcasing the diversity in molecular structure and potential for forming polymorphs (Reis et al., 2013). Similarly, the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring highlighted the compound's potential in producing substances with significant biological properties (Ramaganesh et al., 2010).

Antimicrobial and Pharmacological Activities

The compound and its analogs have been explored for their antimicrobial and pharmacological potentials. A particular focus has been on chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles, which have shown to possess high antimicrobial activity (Azab et al., 2017). This suggests a promising avenue for developing new antimicrobial agents based on the chromene core structure.

Green Synthesis and Environmental Benefits

Research into green chemistry approaches has led to the development of cost-effective and environmentally friendly synthesis methods for related compounds. A notable example is the aqueous synthesis of 3-substituted coumarins, demonstrating a sustainable approach to chemical synthesis that aligns with environmental conservation efforts (Kiyani & Daroonkala, 2015).

Molecular Probing and Detection

The utility of similar compounds in molecular probing and detection has been validated, particularly in the selective chemosensor for Cu2+ and H2PO4− based on coumarin fluorophore. This study underscores the compound's role in developing sensitive and selective chemosensors, which are crucial for environmental monitoring and biomedical diagnostics (Meng et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYZQHGUBYHCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

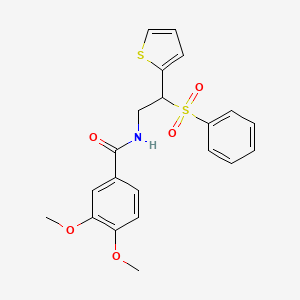

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

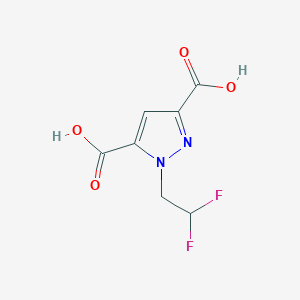

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2646986.png)

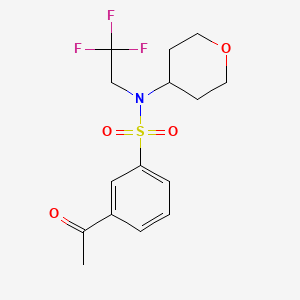

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646989.png)

![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)